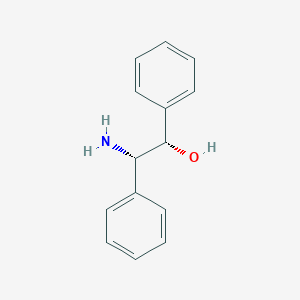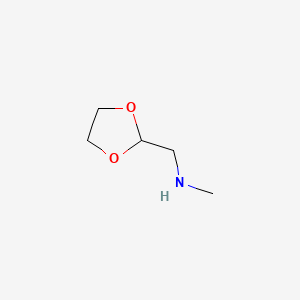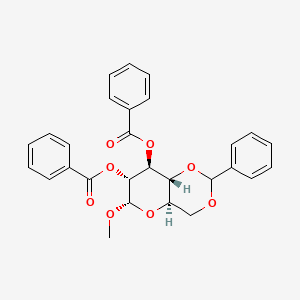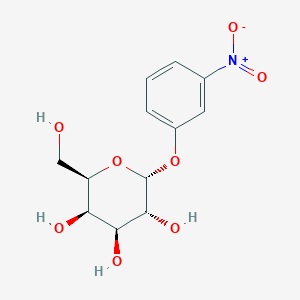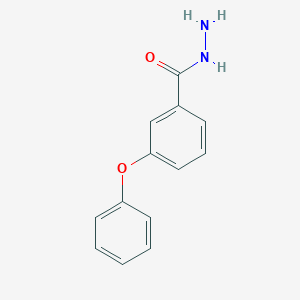
2-Cloro-6-metilquinolina-3-carbaldehído
Descripción general
Descripción
2-Chloro-6-methylquinoline-3-carbaldehyde is a compound useful in organic synthesis . It is a type of quinoline, a nitrogen-containing bicyclic compound . The quinoline nucleus is present in numerous biological compounds and has applications in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Synthesis Analysis
The synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde involves the Vilsmeier formulation of acetanilide and N-(o-tolyl)acetamide. Aromatic nucleophilic substitution reaction is used to introduce various nucleophiles in place of chlorine under different reaction conditions .Molecular Structure Analysis
The quinolinyl fused-ring of 2-Chloro-6-methylquinoline-3-carbaldehyde is almost planar. The formyl group is slightly bent out of the plane of the fused ring system .Chemical Reactions Analysis
Quinoline derivatives, including 2-Chloro-6-methylquinoline-3-carbaldehyde, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
2-Chloro-6-methylquinoline-3-carbaldehyde is a crystal with a molecular weight of 205.64 .Aplicaciones Científicas De Investigación
- Síntesis de Sistemas de Anillos de Quinolina: Los investigadores han explorado métodos para construir sistemas de anillos de quinolina utilizando 2-Cloro-6-metilquinolina-3-carbaldehído como material de partida. Estas vías sintéticas permiten la creación de diversos compuestos basados en quinolina con posibles actividades biológicas .
- Sistemas Heterocíclicos Fusionados o Binarios de Quinolina-Cordón: El compuesto se ha utilizado en el diseño y la síntesis de sistemas heterocíclicos fusionados o binarios que contienen unidades de quinolina. Estos sistemas a menudo exhiben propiedades farmacológicas interesantes .
- Propiedades Antimicrobianas y Antitumorales: Los científicos han investigado la actividad biológica de los derivados derivados de this compound. Algunos derivados han mostrado efectos antimicrobianos y antitumorales prometedores, lo que los convierte en posibles candidatos para el desarrollo de fármacos .
- Diseño y Optimización de Fármacos: Los investigadores exploran modificaciones del andamiaje de this compound para mejorar sus propiedades farmacológicas. Estas modificaciones pueden conducir a nuevos candidatos a fármacos dirigidos a enfermedades específicas .
- Intermedio para Pinturas, Plásticos y Resinas: El compuesto sirve como intermedio en la producción de pinturas, plásticos, resinas sintéticas y tintes. Su reactividad química le permite participar en varios procesos industriales .
- Materia Prima para Aromatizantes y Perfumes: this compound contribuye a la síntesis de agentes aromatizantes y perfumes, agregando complejidad aromática a los productos de consumo .
- Reacciones y Métodos Sintéticos: Los investigadores han explorado reacciones de adición, reducción, condensación y sustitución que involucran este compuesto. Comprender su reactividad ayuda a desarrollar rutas sintéticas eficientes .
Síntesis Orgánica y Reacciones Químicas
Evaluación Biológica
Aplicaciones Farmacéuticas
Ciencia de Materiales y Aplicaciones Industriales
Investigación Química y Metodología
Aplicaciones Derivadas Específicas
Mecanismo De Acción
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure .
Mode of Action
It’s known that quinoline derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Quinoline derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer effects .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-Chloro-6-methylquinoline-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of 2-Chloro-6-methylquinoline-3-carbaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it can inhibit the activity of specific kinases, leading to changes in phosphorylation states of various proteins, which in turn affects downstream signaling pathways. Additionally, it can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes.
Molecular Mechanism
At the molecular level, 2-Chloro-6-methylquinoline-3-carbaldehyde exerts its effects through several mechanisms. It can bind to active sites of enzymes, leading to inhibition or activation of their catalytic activities . This binding often involves interactions with amino acid residues within the enzyme’s active site. Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-6-methylquinoline-3-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Chloro-6-methylquinoline-3-carbaldehyde vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range results in optimal efficacy without significant toxicity. Exceeding this range can cause detrimental effects on organ function and overall health of the animal models.
Metabolic Pathways
2-Chloro-6-methylquinoline-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell . These interactions can affect metabolic flux and alter the levels of various metabolites. For instance, it can inhibit enzymes involved in the biosynthesis of nucleotides, leading to changes in nucleotide levels and affecting DNA and RNA synthesis.
Transport and Distribution
Within cells and tissues, 2-Chloro-6-methylquinoline-3-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in the nucleus can enhance its effects on gene expression.
Subcellular Localization
The subcellular localization of 2-Chloro-6-methylquinoline-3-carbaldehyde plays a crucial role in its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the mitochondria can affect mitochondrial function and energy metabolism. Similarly, its presence in the endoplasmic reticulum can influence protein folding and secretion processes.
Propiedades
IUPAC Name |
2-chloro-6-methylquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7-2-3-10-8(4-7)5-9(6-14)11(12)13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLNYYZJXMGKHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351037 | |
| Record name | 2-chloro-6-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73568-27-1 | |
| Record name | 2-Chloro-3-formyl-6-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73568-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-6-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-methylquinoline-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 2-chloro-6-methylquinoline-3-carbaldehyde?
A1: 2-Chloro-6-methylquinoline-3-carbaldehyde features a quinoline ring system with a chlorine atom at the 2-position, a methyl group at the 6-position, and a carbaldehyde group at the 3-position. This specific substitution pattern on the quinoline scaffold makes it a valuable building block for synthesizing various heterocyclic compounds with potential biological activities. [, , , , ]
Q2: How is 2-chloro-6-methylquinoline-3-carbaldehyde typically characterized?
A2: Characterization of 2-chloro-6-methylquinoline-3-carbaldehyde is primarily done using spectroscopic techniques. These include Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) to determine the structure and study its behavior in solution, and mass spectrometry to confirm its molecular weight. [, , , ]
Q3: What are the common synthetic applications of 2-chloro-6-methylquinoline-3-carbaldehyde?
A3: 2-Chloro-6-methylquinoline-3-carbaldehyde serves as a versatile starting material for synthesizing diverse heterocyclic compounds. It readily undergoes condensation reactions with various nucleophiles, including hydrazines and amines. One prominent application involves its reaction with arylhydrazinium chlorides, leading to the formation of hydrazones and pyrazolo[3,4-b]quinolines, which are important classes of compounds in medicinal chemistry. [, , ]
Q4: What is the significance of the conformational behavior observed in derivatives of 2-chloro-6-methylquinoline-3-carbaldehyde?
A4: Studies on N-acylhydrazones derived from 2-chloro-6-methylquinoline-3-carbaldehyde, specifically N’-(benzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazides, have revealed the presence of two conformers in solution due to restricted rotation around the C=N and N-N bonds. These conformers, E(C=N)(N-N) synperiplanar and E(C=N)(N-N) antiperiplanar, exist in equilibrium, with the synperiplanar conformer being predominant. This conformational behavior is crucial for understanding the structure-activity relationships and potential biological activities of these derivatives. []
Q5: Are there any reported metal complexes involving 2-chloro-6-methylquinoline-3-carbaldehyde derivatives?
A5: Yes, researchers have synthesized and characterized metal complexes using ligands derived from 2-chloro-6-methylquinoline-3-carbaldehyde. One example is the formation of vanadium(IV), cobalt(II), and copper(II) complexes with a ligand obtained by reacting 2-chloro-6-methylquinoline-3-carbaldehyde with thiocarbohydrazide. These complexes have been investigated for their thermal properties and potential applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





